

Evaluating Fosfomycin Combination Therapy: A Guide to Checkerboard Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fosfomycin	
Cat. No.:	B15563525	Get Quote

The rise of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. Combination therapy, leveraging the synergistic or additive effects of multiple antibiotics, presents a promising approach. **Fosfomycin**, a broad-spectrum antibiotic with a unique mechanism of action, is a compelling candidate for such combination regimens. This guide provides a comprehensive overview of using checkerboard assays to evaluate the in vitro efficacy of **fosfomycin** in combination with other antimicrobial agents, tailored for researchers, scientists, and drug development professionals.

Performance of Fosfomycin Combinations: A Data-Driven Comparison

Checkerboard assays are a standard laboratory method to assess the interaction between two antimicrobial agents. The primary output is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction. An FIC index of ≤ 0.5 typically indicates synergy, > 0.5 to 4.0 suggests additivity or indifference, and > 4.0 signifies antagonism.[1][2]

The following tables summarize the performance of various **fosfomycin** combinations against key pathogenic bacteria as determined by checkerboard assays.

Table 1: Fosfomycin Combination Efficacy against Pseudomonas aeruginosa

Combination Agent	Synergy Rate (%)	Partial Synergy/Additi ve Rate (%)	Antagonism Rate (%)	Key Findings
β-Lactams				
Piperacillin- tazobactam	0	100	0	Partial synergy was observed in all tested isolates.[3]
Ceftazidime	40	40	0	Synergistic effects were noted in a significant portion of isolates.[3]
Meropenem	0	80	0	Primarily partial synergy was observed.[3]
Aminoglycosides				
Amikacin	40	40	0	Synergy was observed in a notable number of isolates.[3]
Gentamicin	40	40	0	Similar to amikacin, demonstrated synergy in many cases.[3][4]
Other Agents				
Colistin	40	40	0	Showed synergistic potential.[3]

Minocycline	40	40	0	Demonstrated synergy in a considerable number of isolates.[3]
Levofloxacin	0	80	0	Predominantly partial synergy was observed.[3]

Table 2: Fosfomycin Combination Efficacy against Acinetobacter baumannii

Combination Agent	Synergy Rate (%)	Partial Synergy/Additi ve Rate (%)	Antagonism Rate (%)	Key Findings
β-Lactams				
Piperacillin- tazobactam	60	40	0	High rates of synergy were observed.[3]
Meropenem	20	80	0	Mostly partial synergy was noted.[3]
Sulbactam	74	26	0	A strong synergistic effect was demonstrated against carbapenem- resistant isolates. [1][2]
Aminoglycosides				
Amikacin	40	60	0	Synergy was frequently observed.[3]
Gentamicin	20	80	0	Primarily partial synergy was seen.[3]
Other Agents				
Colistin	40	60	0	Demonstrated good synergistic activity.[3]
Minocycline	20	80	0	Mainly partial synergy was observed.[5]

Levofloxacin 20 80 0 common	Levofloxacin				Partial synergy
common		20	80	0	was the most
		20	00	J	common outcome.[3]

Table 3: Fosfomycin Combination Efficacy against Klebsiella pneumoniae

Combination Agent	Synergy Rate (%)	Partial Synergy/Additi ve Rate (%)	Antagonism Rate (%)	Key Findings
Carbapenems				
Meropenem	95	5	0	A very high rate of synergy was observed against KPC-producing isolates.[6]
Tetracyclines				
Tigecycline	13.3 - 16.7	30.0 - 36.7	0	Synergy was observed in a subset of KPC-producing isolates.[7]
Polymyxins				
Colistin	10	80	10	Synergy was infrequent, with some antagonism reported.[6]

Table 4: Fosfomycin Combination Efficacy against Staphylococcus aureus

Combination Agent	Synergy Rate (%)	Additive/Indiff erence Rate (%)	Antagonism Rate (%)	Key Findings
Cephalosporins				
Ceftaroline	100	0	0	Consistent synergy was demonstrated against all tested isolates, including MRSA. [8]
Cefazolin	100	0	0	Synergy was observed in all tested strains.[8]
Glycopeptides				
Vancomycin	0	100	0	No synergistic interaction was observed.[8]
Lipopeptides				
Daptomycin	39	61	0	Synergy was observed in a portion of the tested isolates. [8]
Oxazolidinones				
Linezolid	89	11	0	A high rate of synergy was demonstrated.[8]

Experimental Protocol: The Checkerboard Microdilution Assay

This section provides a detailed methodology for performing a checkerboard assay to determine the synergistic potential of **fosfomycin** in combination with another antimicrobial agent.

- 1. Materials:
- 96-well microtiter plates
- Fosfomycin powder (with Glucose-6-Phosphate for testing against certain organisms)
- · Second antimicrobial agent powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- Sterile reservoirs
- Multichannel and single-channel pipettes
- Incubator (35°C ± 2°C)
- Microplate reader (optional, for spectrophotometric reading)
- 2. Preparation of Antimicrobial Stock Solutions:
- Prepare stock solutions of **fosfomycin** and the second antibiotic in an appropriate solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration that is at least four times the highest concentration to be tested.
- Perform serial two-fold dilutions of each stock solution to create a range of concentrations.
- 3. Plate Setup:
- Dispense 50 μL of CAMHB into each well of a 96-well plate.
- Along the x-axis (e.g., columns 1-10), create serial dilutions of fosfomycin. Add 50 μL of the highest fosfomycin concentration to column 1, mix, and transfer 50 μL to column 2,

continuing this two-fold dilution across to column 10. Discard the final 50 μ L from column 10. Column 11 will serve as the growth control for the second antibiotic, and column 12 will be the growth control for **fosfomycin** alone.

- Along the y-axis (e.g., rows A-G), create serial dilutions of the second antibiotic. Add 50 μL of
 the highest concentration of the second antibiotic to row A, mix, and transfer 50 μL to row B,
 continuing this two-fold dilution down to row G. Discard the final 50 μL from row G. Row H
 will serve as the growth control for **fosfomycin**.
- This setup results in a checkerboard pattern where each well (except for the control wells)
 contains a unique combination of concentrations of the two antibiotics.
- 4. Inoculation and Incubation:
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. This should then be diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Add 100 μL of the prepared bacterial inoculum to each well of the microtiter plate.
- The final volume in each well will be 200 μL.
- Incubate the plate at 35°C for 16-20 hours under aerobic conditions.[9]
- 5. Determination of Minimum Inhibitory Concentration (MIC):
- After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is
 the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
- The MIC of each drug alone can be determined from the wells in row H (for **fosfomycin**) and column 11 (for the second antibiotic).
- The MIC of the combination is the concentration of each drug in the first well showing no growth in the checkerboard.
- 6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:

- The FIC index is calculated using the following formula:[10][11] FIC Index = FIC of Drug A + FIC of Drug B Where:
 - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
 - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

7. Interpretation of Results:

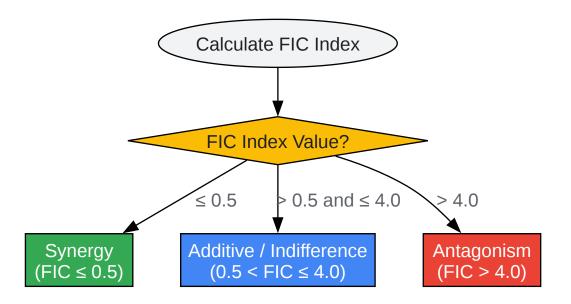
• Synergy: FIC Index ≤ 0.5

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

• Antagonism: FIC Index > 4.0

Visualizing the Workflow and Logic

Diagram 1: Checkerboard Assay Workflow



Click to download full resolution via product page

Caption: Workflow of the checkerboard assay for evaluating antibiotic combinations.

Diagram 2: FIC Index Interpretation Logic

Click to download full resolution via product page

Caption: Decision logic for interpreting the Fractional Inhibitory Concentration (FIC) index.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Evaluation of Fosfomycin-Sulbactam Combination Therapy against Carbapenem-Resistant Acinetobacter baumannii Isolates in a Hollow-Fibre Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antibacterial activity of combinations of fosfomycin, minocycline and polymyxin B on pan-drug-resistant Acinetobacter baumannii PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. Synergy Testing by E-Test and Microdilution Checkerboard for Fosfomycin Combined with Tigecycline against KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of fosfomycin alone and in combination against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Fractional inhibitory concentration (FIC) index REVIVE [revive.gardp.org]
- To cite this document: BenchChem. [Evaluating Fosfomycin Combination Therapy: A Guide to Checkerboard Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563525#using-checkerboard-assays-to-evaluate-fosfomycin-combination-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com